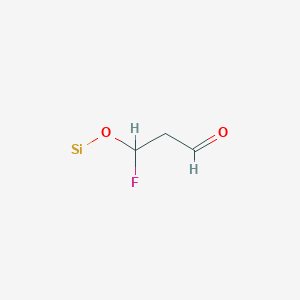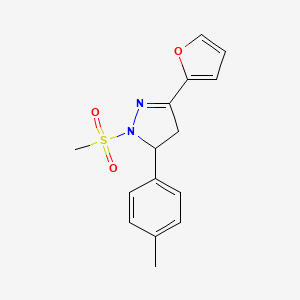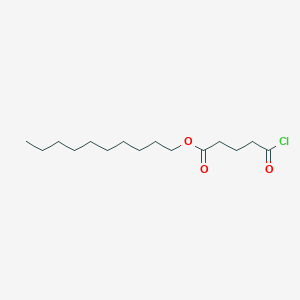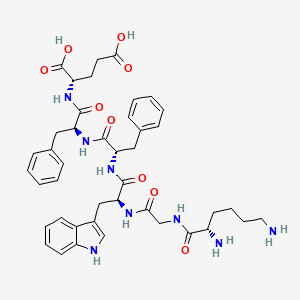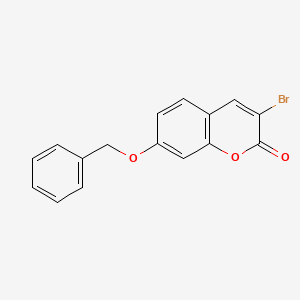![molecular formula C19H29BrOSi B14207857 Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- CAS No. 765906-60-3](/img/structure/B14207857.png)
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is a chemical compound known for its unique structure and properties. It contains a total of 51 atoms, including 29 hydrogen atoms, 19 carbon atoms, 1 oxygen atom, and 1 bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- typically involves the reaction of 4-(4-bromophenyl)-1-butyne with tris(1-methylethyl)silane under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学研究应用
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is utilized in the production of advanced materials, such as coatings and adhesives, due to its unique reactivity and properties.
作用机制
The mechanism by which Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- exerts its effects involves interactions with molecular targets and pathways. The bromine atom and the butynyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound’s ability to form stable bonds with other molecules makes it valuable in synthetic chemistry and material science.
相似化合物的比较
Similar Compounds
- Silane, [[4-(4-chlorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-fluorophenyl)-1-butynyl]oxy]tris(1-methylethyl)
- Silane, [[4-(4-iodophenyl)-1-butynyl]oxy]tris(1-methylethyl)
Uniqueness
Silane, [[4-(4-bromophenyl)-1-butynyl]oxy]tris(1-methylethyl)- is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.
属性
CAS 编号 |
765906-60-3 |
|---|---|
分子式 |
C19H29BrOSi |
分子量 |
381.4 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)but-1-ynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C19H29BrOSi/c1-15(2)22(16(3)4,17(5)6)21-14-8-7-9-18-10-12-19(20)13-11-18/h10-13,15-17H,7,9H2,1-6H3 |
InChI 键 |
QCUUTFBYXRIRGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC#CCCC1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


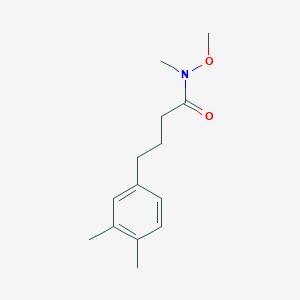
![2,2,2-Trifluoro-N-[hydroxy(phenyl)methyl]acetamide](/img/structure/B14207780.png)
![1,3,2-Diazaborolidine, 2-chloro-1,3-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14207784.png)
![N-[2-Bromo-2-(methanesulfonyl)ethyl]cyclohexanamine](/img/structure/B14207794.png)
![4,5-Bis[bis(4-methylphenyl)phosphoryl]-N,N-dibutylpentan-1-amine](/img/structure/B14207797.png)
